Compound Description: This group encompasses a series of 22 indole-pyrimidine derivatives investigated for their antifungal properties. The study employed multidimensional quantitative structure-activity relationship (Multidimensional-QSAR/QSPR) methods, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to analyze the relationship between their structures and antifungal activities [].
Relevance: These compounds, like the target compound 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, share a common structural motif: a pyrimidine ring substituted with a phenyl group. This shared scaffold suggests potential for similar biological activities or target interactions. The study's focus on QSAR modeling further underscores the importance of structural variations in influencing biological properties, highlighting the significance of examining related compounds like these indole-pyrimidine derivatives [].
Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant inhibitor of Interleukin receptor-associated kinase 4 (IRAK4). Developed as a potential treatment for neuroinflammation, it demonstrated promising results in preclinical studies involving CNS PK/PD models of inflammation and a mouse model of ischemic stroke [].
Relevance: This compound shares the carboxamide functional group with the target compound, 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide. Although their structures differ significantly beyond this shared group, the presence of a carboxamide moiety in both suggests they might exhibit similar binding modes or interact with analogous target proteins [].
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. It exhibits robust antitumor effects and is currently undergoing Phase I clinical trials for B-cell lymphoma. Its mechanism of action involves binding to the human PRC2 complex, ultimately leading to antitumor activity [].
Relevance: CPI-1205 and the target compound 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, belong to the carboxamide class of compounds. Despite structural differences, their shared carboxamide functionality suggests that they might exhibit similar chemical reactivity or interact with target proteins through comparable mechanisms [].
Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist. Designed for obesity treatment, it exhibited promising results in preclinical studies involving diet-induced obese (DIO) rat models, demonstrating significant reductions in body weight and food intake [].
Relevance: The structural similarity of MK-5596 to 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide lies in the shared pyrazole-3-carboxamide moiety. Despite significant differences in their overall structures, this common substructure suggests that both compounds might target similar biological pathways or exhibit analogous binding affinities to certain proteins [].
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper, specifically designed to demonstrate enhanced selectivity for PARP1 over PARP2 and other PARP family members. This selectivity aims to minimize the hematological toxicity observed with less selective PARP inhibitors, making it a promising candidate for cancer treatment, particularly in tumors with homologous recombination repair deficiencies [].
Relevance: AZD5305 shares the carboxamide functional group with the target compound, 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide. This shared moiety suggests that they might exhibit some level of similarity in their binding modes or interactions with target proteins, although their overall structures and biological targets differ significantly [].
Compound Description: Acrizanib is a potent VEGFR-2 inhibitor specifically designed for topical ocular delivery. It shows efficacy in treating neovascular or "wet" age-related macular degeneration, offering a potential alternative to intravitreal injections [].
Relevance: Acrizanib, like the target compound 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, belongs to the carboxamide class of compounds. Despite structural differences, their shared carboxamide functionality indicates a potential for similar chemical properties or interactions with target proteins, although their specific biological targets and applications may differ [].
Compound Description: This compound is under investigation for its potential in treating Hodgkin’s lymphoma [].
Relevance: This compound and 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide belong to the carboxamide class of compounds. The presence of a carboxamide group in both indicates potential similarities in chemical properties or potential interactions with biological targets, although their precise structures and therapeutic applications may differ [].
Compound Description: CUMYL-4CN-BINACA is a synthetic cannabinoid that has emerged as a new psychoactive substance. Its classification as an “Annex 1” compound highlights its potential health risks [].
Relevance: CUMYL-4CN-BINACA and 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide share the indazole-3-carboxamide core structure. This structural similarity suggests potential for overlapping pharmacological profiles or interactions with similar biological targets, despite differences in their overall structures and associated risks [].
Compound Description: SAR216471 functions as a potent, reversible, and directly acting P2Y12 antagonist. Its high selectivity and potency make it a potential alternative to clopidogrel, particularly due to its potent in vivo antiplatelet and antithrombotic activities [].
Relevance: SAR216471 and 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide share a significant structural similarity in their indole-3-carboxamide moiety. Despite variations in their overall structures, this common substructure suggests that these compounds might exhibit some degree of similarity in their binding affinities or interact with analogous target proteins [].
Compound Description: This compound demonstrates notable fungicidal and antiviral activities, particularly against the tobacco mosaic virus. Its crystal structure reveals key structural features, including intramolecular and intermolecular interactions [].
Relevance: This compound shares the carboxamide functional group with the target compound, 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide. While their structures differ significantly beyond this shared group, the presence of a carboxamide moiety in both suggests they might exhibit similar binding modes or interact with analogous target proteins [].
Compound Description: BMS-566419 is a potent acridone-based inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), offering a potential alternative to mycophenolate mofetil (MMF) for treating transplant rejection. Preclinical studies demonstrated efficacy and improved GI tolerability compared to MMF [].
Relevance: BMS-566419, similar to 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, is classified as a carboxamide derivative. Despite structural differences, their shared carboxamide functionality suggests they might exhibit some degree of similarity in their binding modes, potentially interacting with target proteins through comparable mechanisms [].
Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. Extensive studies, including receptor modeling and mutant cycle analysis, have elucidated its interaction with the CB1 receptor, particularly its interaction with the key residue lysine3.28(192) [, ].
Relevance: SR141716A and 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide share a common pyrazole-3-carboxamide moiety. Despite variations in their overall structure, this shared substructure suggests they might exhibit some level of similarity in their binding affinities or interact with analogous target proteins [, ].
Compound Description: SR144528 is a highly potent and selective cannabinoid CB2 antagonist with subnanomolar affinity. Research has focused on understanding its binding site interactions, particularly the crucial role of the amide functional group and aromatic stacking interactions [].
Relevance: SR144528 and 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide both belong to the pyrazole-3-carboxamide class of compounds. This shared structural feature suggests they might share some pharmacological properties or exhibit similar binding affinities to certain target proteins, although their overall structures and biological targets may differ [].
Compound Description: SR147778 is a potent, selective, and orally active antagonist for the CB1 receptor, demonstrating nanomolar affinity for both rat and human CB1 receptors. Extensive pharmacological characterization has confirmed its selectivity and efficacy in various in vitro and in vivo models [].
Relevance: SR147778 shares a significant structural resemblance with 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, particularly in the pyrazole-3-carboxamide moiety. This shared substructure suggests that both compounds might target similar biological pathways or exhibit analogous binding affinities to certain proteins, although differences in their overall structures might influence their selectivity and pharmacological profiles [].
Compound Description: This compound demonstrates potent anticancer activity by inhibiting angiogenesis and P-glycoprotein efflux pump activity. Its ability to reverse multi-drug resistance makes it a promising candidate for overcoming cancer chemoresistance [].
Relevance: This compound, like 1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, belongs to the carboxamide class of compounds. Despite their distinct structures, the shared carboxamide functionality suggests they might share some similarities in their chemical properties or potential interactions with biological targets [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.